

# Scirpusin B NMR spectroscopy identification

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## Compound Focus: Scirpusin B

CAS No.: 69297-49-0

Cat. No.: S542832

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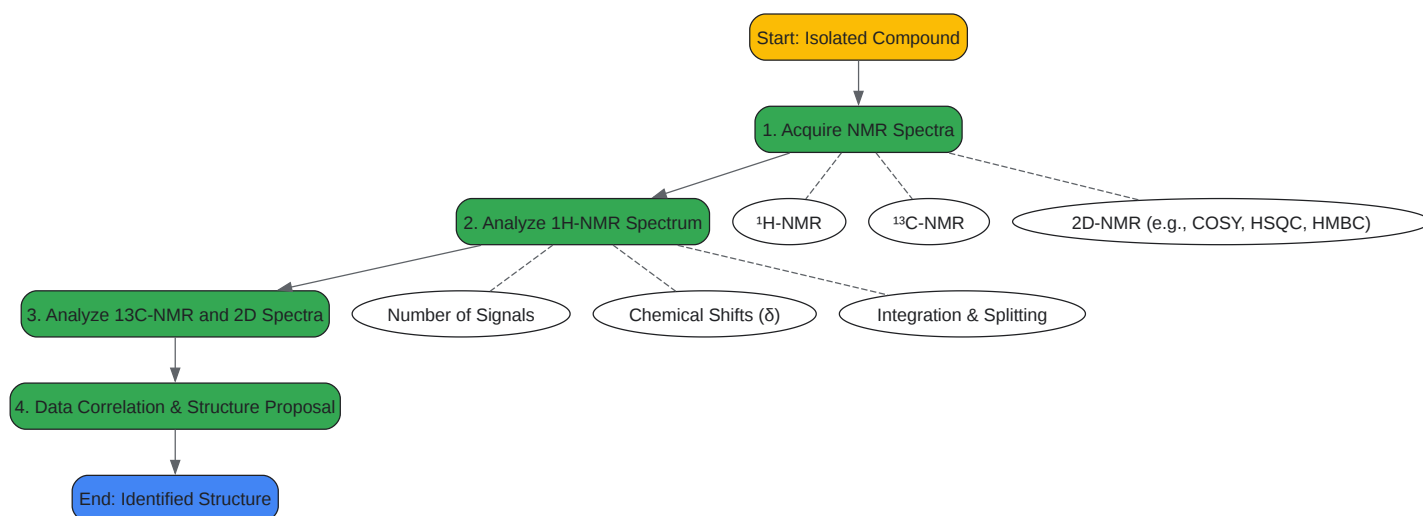
## Biological Context of Scirpusin B

The table below summarizes the known biological activities and sources of **Scirpusin B** from the search results. This context is important for understanding the compound's significance, but it does not provide the NMR data you requested.

Property	Description
Chemical Class	Stilbenoid dimer (a dimer of piceatannol) [1].
Known Sources	Recycled seeds and rinds of Passion Fruit ( <i>Passiflora edulis</i> ) [1]; the sedge <i>Cyperus conglomeratus</i> [2].
Relevant Biological Activities	Exhibits anti-acetylcholinesterase activity [1]; shows $\alpha$ -glucosidase inhibitory activity [1] [2]; demonstrates antioxidant effects in a concentration-dependent manner [2].

## General Workflow for NMR Structure Elucidation

While a specific protocol for **Scirpusin B** is not provided, the general methodology for identifying a compound like **Scirpusin B** via NMR involves a multi-step process. The diagram below outlines this workflow.



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### *Workflow for NMR-based structure identification*

Here is a detailed breakdown of the steps shown in the diagram:

- **Acquire NMR Spectra:** The first step is to obtain a set of NMR spectra for the purified compound. As confirmed by the search results, the structure of **Scirpusin B** was identified using **1D and 2D NMR techniques** [2]. A full analysis would typically require:
  - **$^1\text{H-NMR}$ :** For information on hydrogen atoms.
  - **$^{13}\text{C-NMR}$ :** For information on the carbon skeleton.
  - **2D-NMR:** Experiments like **COSY** (to show H-H couplings), **HSQC** (to correlate H to its direct C), and **HMBC** (to show long-range H-C couplings) are crucial for piecing the structure together [2] [3].

- **Analyze the  $^1\text{H-NMR}$  Spectrum:** The proton NMR spectrum provides several key pieces of information [4]:
  - **Number of Signals:** This reveals the number of magnetically distinct types of protons in the molecule [4].
  - **Chemical Shift ( $\delta$ ):** The exact chemical shift of each signal indicates the electronic environment of the proton (e.g., aromatic, vinylic, aliphatic) [4].
  - **Integration:** The area under a signal is proportional to the number of protons it represents [4].
  - **Spin-Splitting:** The splitting pattern (e.g., doublet, triplet) reveals the number of neighboring protons [4].
- **Analyze  $^{13}\text{C-NMR}$  and 2D Spectra:** This phase is critical for confirming connectivity.
  - The  $^{13}\text{C-NMR}$  spectrum reveals the number of distinct carbon atoms.
  - **2D experiments (HSQC, HMBC)** are used to create a map of how all the hydrogen and carbon atoms are connected, allowing researchers to piece together the molecular framework.
- **Data Correlation and Structure Proposal:** Finally, all spectral data is combined with other information, such as data from High-Resolution Mass Spectrometry (HR-ESI-MS), which was also used to confirm the molecular formula of **Scirpusin B** [2].

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## References

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4. 6.6:  $^1\text{H}$  NMR Spectra and Interpretation (Part I) [chem.libretexts.org]

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